molecular formula C17H15N3O4 B2675067 N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1251557-00-2

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2675067
CAS No.: 1251557-00-2
M. Wt: 325.324
InChI Key: CKGVADQYYZZRGX-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a pyridazinone moiety linked to a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene-2-carboxamide core, followed by the introduction of the pyridazinone moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds with varying properties.

Scientific Research Applications

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide: shares structural similarities with other pyridazinone and chromene derivatives.

    This compound: can be compared to compounds like 4H-chromen-4-one and pyridazin-3(2H)-one derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-11-6-7-16(22)20(19-11)9-8-18-17(23)15-10-13(21)12-4-2-3-5-14(12)24-15/h2-7,10H,8-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGVADQYYZZRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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